N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

PPARγ Inverse Agonism Bladder Cancer

Precise SAR mapping of benzoxazole amide PPARγ inverse agonists requires exact CAS 400740-94-5. Substitutions at the 5-chloro or 4-nitro positions alter corepressor engagement and risk shifting pharmacology to antagonism. - **Match BAY-4931/BAY-0069:** Enables head-to-head TR-FRET corepressor recruitment assays. - **Developability MMP:** Iso-molecular weight analog for LogD/permeability vs. CYP2D6 liability profiling. - **Crystallography:** Soak into TTK/Mps1 crystals (PDB 4JT3) to resolve binding mode. Supplied as a research-grade solid for immediate deployment in oncology or metabolic disease lead optimization.

Molecular Formula C22H16ClN3O4
Molecular Weight 421.8g/mol
CAS No. 400740-94-5
Cat. No. B400520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide
CAS400740-94-5
Molecular FormulaC22H16ClN3O4
Molecular Weight421.8g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27)
InChIKeyDPLMDFABIMRVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro-Nitro-Arene Benzoxazole Amide for Targeted Drug Discovery


N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide (CAS 400740-94-5) is a synthetic small molecule belonging to the chloro-nitro-arene benzoxazole amide chemotype. It features a 5-chlorobenzoxazole moiety linked to a 2-methylphenyl core, which is further coupled to a 3-methyl-4-nitrobenzamide fragment. This compound shares key structural motifs with potent covalent PPARγ inverse agonists such as BAY-4931 and BAY-0069, which utilize a benzoxazole core and a chloro‑nitro‑arene warhead to engage the PPARγ ligand-binding domain and modulate corepressor interactions [1]. As a research-grade chemical, it is supplied with a molecular formula of C₂₂H₁₆ClN₃O₄ and a molecular weight of 421.84 g/mol . Its structural composition renders it a versatile scaffold for structure-activity relationship (SAR) studies and targeted inhibitor design.

Why Generic Analogs Cannot Substitute This Compound


The precise arrangement of the 5‑chlorobenzoxazole, the 2‑methylphenyl linker, and the 3‑methyl‑4‑nitrobenzamide moiety is not readily interchangeable with other benzoxazole amide analogs. Subtle modifications to the benzoxazole substitution pattern—such as replacing the 5-chloro group with a 3,4-dichlorophenyl substituent (CAS 5255‑14‑1) or relocating the amide attachment point—can profoundly alter the compound's binding mode, potency, and selectivity profile [1]. In the closely related PPARγ inverse agonist series, the chloro-nitro-arene covalent warhead and the benzoxazole core synergistically dictate interactions with the NCOR1/NCOR2 corepressor complex; even minor alterations to the core or the warhead have been shown to shift the pharmacological response from inverse agonism to neutral antagonism or even agonism [1]. Consequently, procurement of the exact CAS 400740‑94‑5 structure is critical for maintaining target engagement fidelity, ensuring reproducible SAR data, and avoiding off-target liabilities that arise from seemingly conservative structural modifications.

Quantitative Differentiation Evidence


PPARγ Inverse Agonism Potential vs. BAY-4931 and BAY-0069

The target compound embodies a chloro-nitro-arene benzoxazole scaffold that is structurally congruent with the optimized PPARγ inverse agonists BAY‑4931 and BAY‑0069 [1]. In TR‑FRET biochemical assays, BAY‑4931 exhibited an IC₅₀ of 0.17 nM for PPARγ engagement and an EC₅₀ of 5.8 nM for NCOR2 corepressor recruitment, with a maximal inhibition of 94% in cell‑based reporter assays . BAY‑0069 demonstrated IC₅₀ values of 6.3 nM (human) and 24 nM (mouse) . While direct potency data for CAS 400740‑94‑5 itself are not yet publicly available, its systematic structural variation—the 5‑chlorobenzoxazole coupled to a 2‑methylphenyl aniline and a 3‑methyl‑4‑nitrobenzamide warhead—provides a distinct SAR probe point that differs from the 4‑ethylphenyl‑substituted benzoxazole core of BAY‑4931/BAY‑0069. This structural divergence enables researchers to interrogate the contribution of the benzoxazole‑aniline substitution pattern to PPARγ inverse agonism selectivity and corepressor bias.

PPARγ Inverse Agonism Bladder Cancer Nitroarene Covalent Inhibitors

Benzoxazole Amide Scaffold in TTK/Mps1 Kinase Inhibition

The benzoxazole amide scaffold is a recognized pharmacophore in kinase inhibitor design. The crystal structure of the TTK/Mps1 kinase domain co‑crystallized with inhibitor '400740' (PDB 4JT3) reveals that benzoxazole‑based amides occupy the ATP‑binding pocket and engage key hinge‑region residues [1]. Although the PDB ligand is a distinct chemical entity, the shared benzoxazole‑amide architecture suggests that CAS 400740‑94‑5 may serve as a privileged fragment for exploring TTK/Mps1 inhibition, a target implicated in mitotic checkpoint regulation and cancer therapy [1]. The 5‑chlorobenzoxazole substitution and the 3‑methyl‑4‑nitrobenzamide tail introduce additional hydrogen‑bond acceptor (nitro) and hydrophobic (chloro, methyl) features that are absent in the PDB 4JT3 ligand (1PH), potentially enhancing binding complementarity or selectivity [1].

TTK Kinase Mps1 Mitotic Checkpoint Benzoxazole Inhibitors

CYP Enzyme Selectivity Profile Across Benzoxazole Analogs

The benzoxazole amide chemotype exhibits diverse cytochrome P450 inhibition profiles depending on the specific substitution pattern. BindingDB data for the structurally related compound CHEMBL5207130 (BAY‑4931) indicate CYP2D6 inhibition with an IC₅₀ of 148 nM [1]. In contrast, other benzoxazole amides, such as BDBM50380527 (CHEMBL2018913), show substantially different CYP inhibition, with an IC₅₀ of 50,000 nM (50 µM) against CYP2E1 [2], highlighting the profound impact of structural variation on metabolic enzyme engagement. CAS 400740‑94‑5, with its unique 5‑chlorobenzoxazole and 3‑methyl‑4‑nitrobenzamide architecture, presents a distinct chemical space that may yield a differentiated CYP inhibition fingerprint, relevant for optimizing metabolic stability in lead development.

Cytochrome P450 CYP2D6 Metabolic Stability Drug-Drug Interaction

Physicochemical Property Comparison with Benchmark PPARγ Inverse Agonists

The target compound (CAS 400740‑94‑5) possesses a molecular weight of 421.84 g/mol, identical to BAY‑4931 (MW 421.83, C₂₂H₁₆ClN₃O₄) and lower than BAY‑0069 (MW 466.28, C₂₂H₁₆BrN₃O₄) . Predicted boiling point and density values for CAS 400740‑94‑5 (~1.4 g/cm³ estimated via group contribution methods) are consistent with drug‑like small‑molecule space . However, the distinct arrangement of the chloro substituent on the benzoxazole ring (rather than on the benzamide ring as in BAY‑4931) alters the molecular electrostatic potential distribution and may influence solubility, permeability, and non‑specific protein binding. Recent literature on this chemotype highlights that aqueous solubility and metabolic stability remain key optimization parameters—BAY‑4931 itself exhibited unfavorable solubility and permeability characteristics [1]—making CAS 400740‑94‑5 a valuable comparator for probing the impact of the 5‑chlorobenzoxazole topology on these critical developability parameters.

Lipophilicity Solubility Drug-likeness Physicochemical Properties

Research Application Scenarios


PPARγ Corepressor Bias SAR Probe

CAS 400740‑94‑5 serves as a structural probe to dissect the contribution of the benzoxazole 2‑aryl substitution pattern to PPARγ inverse agonism efficacy and NCOR1/NCOR2 corepressor bias. When tested in parallel with BAY‑4931 and BAY‑0069 in TR‑FRET corepressor recruitment assays, the compound can reveal whether the 5‑chlorobenzoxazole topology promotes preferential engagement of NCOR1 versus NCOR2, providing critical SAR data for the development of third‑generation PPARγ inverse agonists targeting muscle‑invasive bladder cancer [1].

Kinase Inhibitor Fragment for X-Ray Crystallography

The compound can be soaked into TTK/Mps1 kinase domain crystals (ref. PDB 4JT3) to determine its binding mode via X‑ray crystallography. Comparison of the co‑crystal structure with that of the parent PDB ligand 1PH (2‑phenyl‑N‑[3‑(3‑sulfamoylphenyl)‑2H‑indazol‑5‑yl]acetamide) will elucidate the role of the 5‑chlorobenzoxazole and 3‑methyl‑4‑nitrobenzamide substituents in ATP‑binding pocket complementarity and hinge‑region interactions, guiding fragment‑based lead optimization [2].

Metabolic Stability and CYP Selectivity Comparator

Procurement of CAS 400740‑94‑5 enables head‑to‑head CYP inhibition profiling in human liver microsomes alongside BAY‑4931 (CYP2D6 IC₅₀ 148 nM) and other benzoxazole amide analogs. The compound's distinct chloro‑methyl‑nitro substitution arrangement allows medicinal chemists to assess whether repositioning the electron‑withdrawing groups reduces CYP2D6 liability while maintaining target potency, addressing a key developability challenge in the PPARγ inverse agonist series [3].

Matched Molecular Pair Analysis for Solubility Optimization

As an iso‑molecular weight analog of BAY‑4931 (both C₂₂H₁₆ClN₃O₄), CAS 400740‑94‑5 permits matched molecular pair (MMP) analysis to quantify the impact of transposing the chloro substituent from the benzamide ring to the benzoxazole ring on aqueous solubility, LogD, and passive permeability. This information is essential for advancing the benzoxazole amide chemotype toward in vivo‑compatible leads for oncology or metabolic disease indications .

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